

# Commercial Sources and Availability of Cy3.5 Acetate: A Technical Guide

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Compound of Interest		
Compound Name:	Cy3.5 acetate	
Cat. No.:	B15552814	Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability, chemical properties, and applications of Cy3.5 and its derivatives, with a specific focus on Cy3.5 acetate. This document is intended to serve as a resource for researchers utilizing this fluorophore in their experimental designs.

## Introduction to Cy3.5

Cy3.5 is a fluorescent dye belonging to the cyanine family, known for its bright orange-red fluorescence. It is characterized by high photostability and a significant quantum yield, making it a valuable tool in various biological and chemical research applications. Its spectral properties, situated between Cy3 and Cy5, make it suitable for multiplexing experiments where distinct spectral emission profiles are required. Common applications include fluorescence microscopy, flow cytometry, and immunoassays such as Western blotting.

While the core of this guide focuses on **Cy3.5 acetate**, it is crucial to understand that for covalent labeling of biomolecules, reactive derivatives of the Cy3.5 core structure are typically employed. These derivatives are functionalized to react with specific chemical groups on proteins, nucleic acids, and other molecules.

## **Commercial Availability and Forms**



#### Foundational & Exploratory

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Cy3.5 and its derivatives are available from several commercial suppliers. The most common forms are reactive dyes designed for conjugation and non-reactive forms that can serve as controls or standards. "Cy3.5 acetate" is listed by some suppliers, such as MedchemExpress, and is described as a fluorescent dye that can be used to label antibodies.[1][2] However, detailed labeling protocols predominantly feature reactive derivatives like N-hydroxysuccinimide (NHS) esters and maleimides. The acetate in "Cy3.5 acetate" likely serves as a counter-ion to the positively charged cyanine dye core, providing a stable, solid form of the dye. It is generally considered a non-reactive form that would require chemical modification to an activated ester (like an NHS ester) or other reactive group for efficient covalent labeling of biomolecules.

Below is a summary of commercially available forms of Cy3.5 from various suppliers.



Supplier	Product Name	Reactive Group	Available Formats (Exemplary)
MedchemExpress	Cy3.5 acetate	Acetate (likely non-reactive)	50 mg, 100 mg, 250 mg[2]
Cy3.5 NHS ester chloride	N-hydroxysuccinimide (NHS) ester	Inquire for formats	
Cy3.5 carboxylic acid	Carboxylic acid	Inquire for formats	
AAT Bioquest	Cyanine 3.5 monosuccinimidyl ester	N-hydroxysuccinimide (NHS) ester	1 mg
Cyanine 3.5 acid	Carboxylic acid	5 mg	_
Cyanine 3.5 maleimide	Maleimide	Inquire for formats	
Lumiprobe	Cyanine3.5 NHS ester	N-hydroxysuccinimide (NHS) ester	1 mg, 5 mg, 25 mg
Cyanine3.5 carboxylic acid	Carboxylic acid	1 mg, 5 mg, 25 mg	
AxisPharm	Cyanine3.5 NHS ester	N-hydroxysuccinimide (NHS) ester	Inquire for formats
Cyanine3.5 carboxylic acid	Carboxylic acid	Inquire for formats	
Cyanine3.5 azide	Azide	Inquire for formats	-
Cyanine3.5 DBCO	Dibenzocyclooctyne	Inquire for formats	-

## **Physicochemical and Spectral Properties**

The utility of a fluorophore is defined by its spectral properties. The following table summarizes the key quantitative data for Cy3.5.



Property	Value	Source
Excitation Maximum (λex)	~581 nm	AxisPharm
Emission Maximum (λem)	~596 nm	AxisPharm
Molar Extinction Coefficient ( $\epsilon$ )	116,000 cm <sup>-1</sup> M <sup>-1</sup>	Lumiprobe
Fluorescence Quantum Yield (Φ)	0.35	Lumiprobe
Molecular Weight (Cy3.5 Acetate)	951.07 g/mol	MedchemExpress
Molecular Formula (Cy3.5 Acetate)	C41H46N2O16S4	MedchemExpress
Solubility	Soluble in DMSO, DMF	AAT Bioquest, Lumiprobe

## **Experimental Protocols**

Covalent labeling of biomolecules with Cy3.5 requires the use of its reactive derivatives. The choice of the reactive group depends on the available functional groups on the target molecule.

#### **Amine Labeling using Cy3.5 NHS Ester**

N-hydroxysuccinimide (NHS) esters are widely used to label primary amines (-NH<sub>2</sub>) found in proteins (N-terminus and lysine side chains) and amine-modified oligonucleotides.

#### Materials:

- Cy3.5 NHS ester
- Protein or other amine-containing molecule to be labeled
- Amine-free buffer (e.g., 1X PBS, HEPES, MES), pH 7.2-8.5
- Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine)



Purification column (e.g., Sephadex G-25)

#### Procedure:

- Prepare the Biomolecule: Dissolve the protein or other biomolecule in the amine-free buffer at a concentration of 2-10 mg/mL. Ensure the buffer does not contain primary amines (e.g., Tris or glycine).
- Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy3.5 NHS ester in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: a. Adjust the pH of the biomolecule solution to 8.3-8.5 using a suitable buffer (e.g., 1 M sodium bicarbonate). b. Add the dissolved Cy3.5 NHS ester to the biomolecule solution. A 10-20 fold molar excess of the dye is a common starting point for optimization. The volume of the added dye solution should not exceed 10% of the total reaction volume. c. Incubate the reaction for 1-2 hours at room temperature, protected from light, with gentle mixing.
- Quench the Reaction: Add the quenching buffer to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature.
- Purification: Separate the labeled biomolecule from the unreacted dye using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with a suitable storage buffer (e.g., PBS).

#### **Thiol Labeling using Cy3.5 Maleimide**

Maleimides are used for the specific labeling of sulfhydryl groups (-SH), which are present in cysteine residues of proteins.

#### Materials:

- Cy3.5 maleimide
- Protein with available cysteine residues
- Thiol-free buffer, pH 7.0-7.5 (e.g., PBS, HEPES, MOPS)



- Anhydrous DMF or DMSO
- (Optional) Reducing agent (e.g., DTT or TCEP) if cysteine residues are in disulfide bonds
- Purification column (e.g., Sephadex G-25)

#### Procedure:

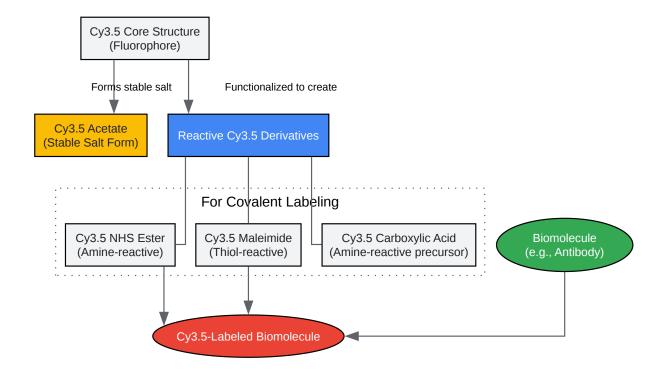
- Prepare the Protein: Dissolve the protein in the thiol-free buffer at a concentration of 2-10 mg/mL. If necessary, reduce disulfide bonds by incubating with a 10-fold molar excess of TCEP for 30-60 minutes, followed by removal of the reducing agent.
- Prepare the Dye Stock Solution: Immediately before use, dissolve the Cy3.5 maleimide in a small amount of anhydrous DMF or DMSO to a concentration of 10 mg/mL.
- Labeling Reaction: a. Add a 10-20 fold molar excess of the dissolved Cy3.5 maleimide to the protein solution. b. Incubate the reaction for 2 hours at room temperature or overnight at 4°C, protected from light, with gentle mixing.
- Purification: Separate the labeled protein from the unreacted dye using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

## Visualizations

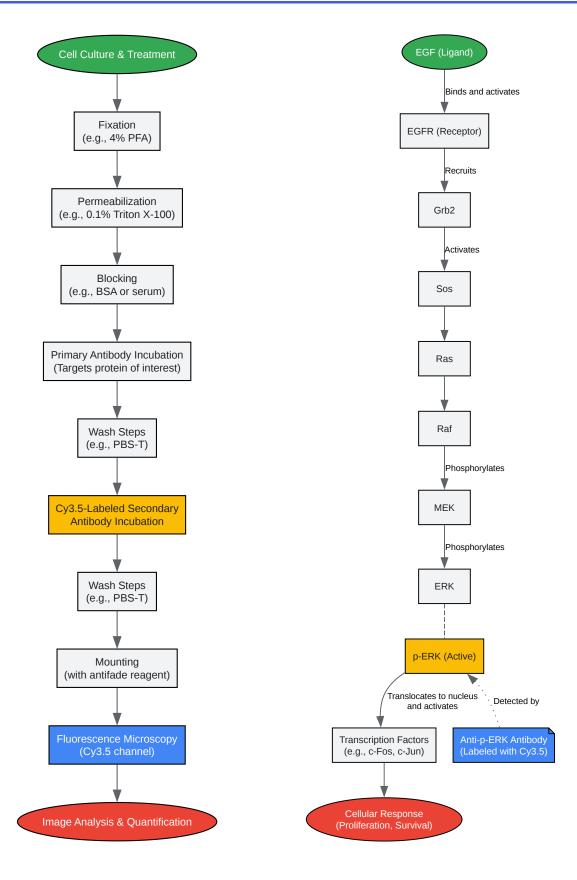
### **Logical Relationship of Cy3.5 Derivatives**

The following diagram illustrates the relationship between the core Cy3.5 structure, the acetate salt, and its common reactive derivatives used for bioconjugation.









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#### References

- 1. pubs.acs.org [pubs.acs.org]
- 2. medchemexpress.cn [medchemexpress.cn]
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